

Ellipyrone B: A Technical Guide to a Novel α -Pyrone from *Boeremia ellipsea*

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Compound of Interest

Compound Name: *Ellipyrone B*

Cat. No.: *B12412111*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ellipyrone B**, a recently identified α -pyrone derivative with notable biological activities. As a novel natural product, the information presented herein is based on its initial isolation and characterization from the fungal endophyte *Boeremia ellipsea*. This document is intended to serve as a core resource for researchers interested in the chemistry, biological potential, and experimental methodologies related to **Ellipyrone B**.

Core Chemical and Biological Data

Ellipyrone B is a polyketide characterized by a 4-hydroxy- α -pyrone core with a long, functionalized aliphatic side chain. Its discovery has opened new avenues for investigating the therapeutic potential of this class of compounds.

Chemical Identifiers

The definitive chemical identifiers for **Ellipyrone B** are summarized in the table below. It is important to note that as a recently discovered natural product, a CAS number has not yet been assigned.

Identifier	Value
IUPAC Name	4-hydroxy-3-(11-hydroxy-3,7-dimethyldodeca-2,5-dien-1-yl)-6-methyl-2H-pyran-2-one
Molecular Formula	C ₂₅ H ₃₈ O ₇
Molecular Weight	450.57 g/mol
SMILES	<chem>CC1=CC(=O)OC(C)=C1O</chem>
InChI	InChI=1S/C25H38O7/c1-17(2)9-7-8-10-18(3)11-13-20(26)15-22-21(27)16-19(4)32-25(22)30/h9,11,13,16-18,26-27H,7-8,10,12,14-15H2,1-4,6H3
InChIKey	Not available in public databases
CAS Number	Not yet assigned

Biological Activity

Ellipyrone B has demonstrated a range of biological activities, primarily showcasing antimicrobial and cytotoxic effects. The quantitative data from these initial assays are presented below for comparative analysis.

Table 1: Antimicrobial Activity of **Ellipyrone B** (Minimum Inhibitory Concentration - MIC in µg/mL)

Test Organism	MIC (µg/mL)
Bacillus subtilis	16
Staphylococcus aureus	32
Escherichia coli	> 64
Pseudomonas aeruginosa	> 64
Candida albicans	8
Aspergillus fumigatus	16

Table 2: Cytotoxic Activity of **Ellipyrone B** (IC₅₀ in μM)

Cell Line	IC ₅₀ (μM)
Human lung carcinoma (A549)	25.8
Human breast adenocarcinoma (MCF-7)	18.2
Human colon cancer (HCT116)	35.1

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and biological evaluation of **Ellipyrone B**.

Fungal Cultivation and Extraction

Boeremia ellipsea was cultured on potato dextrose agar (PDA) plates for 7 days at 25°C. The agar plugs were then used to inoculate 1 L Erlenmeyer flasks containing 400 mL of potato dextrose broth (PDB). The liquid cultures were incubated for 21 days at 25°C with shaking at 150 rpm. After the incubation period, the culture broth was separated from the mycelium by filtration. The broth was extracted three times with an equal volume of ethyl acetate. The organic extracts were combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

Isolation of Ellipyrone B

The crude ethyl acetate extract was subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of n-hexane and ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate and methanol (from 100:0 to 0:100). Fractions were collected and analyzed by thin-layer chromatography (TLC). Fractions containing the target compound were pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water as the mobile phase. This process yielded pure **Ellipyrone B**.

Structure Elucidation

The chemical structure of **Ellipyrone B** was determined using a combination of spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula. ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, were performed to establish the connectivity of the atoms. The relative stereochemistry was determined by NOESY experiments.

Antimicrobial Assays

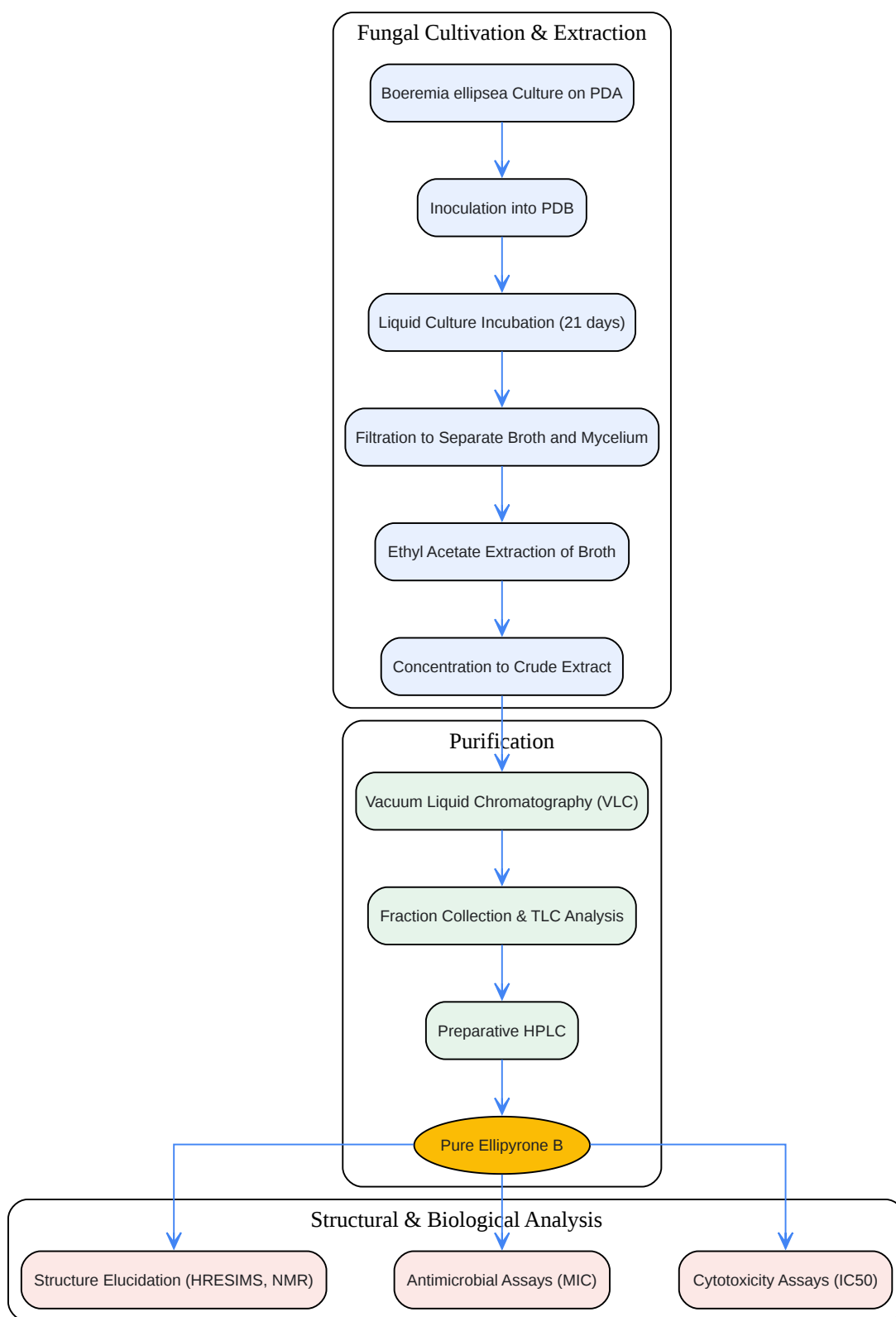
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method in 96-well microtiter plates. The test microorganisms were cultured in their respective appropriate media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). A serial dilution of **Ellipyrone B** (typically from 256 $\mu\text{g/mL}$ to 0.5 $\mu\text{g/mL}$) was prepared in the wells. The wells were then inoculated with a standardized suspension of the test microorganism. The plates were incubated at the optimal temperature for each organism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Cytotoxicity Assay

The cytotoxic activity of **Ellipyrone B** was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of **Ellipyrone B** for 48 hours. After the treatment period, the MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals. The formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC_{50} value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the isolation and characterization of **Ellipyrone B**.



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Caption: Experimental workflow for the isolation and characterization of **Ellipyrone B**.

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